1-Phenyl-1,2,3,4-tetrahydro-quinoxaline
Overview
Description
1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused ring structure consisting of a benzene ring and a pyrazine ring
Mechanism of Action
Target of Action
Quinoxaline derivatives, including 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline, have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis .
Biochemical Pathways
Quinoxaline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the wide range of biological activities associated with quinoxaline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds at elevated temperatures and yields the desired quinoxaline derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert quinoxaline derivatives back to their tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxalines .
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydro-quinoxaline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial and anticancer activities, making it a valuable lead compound for drug discovery
Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections
Industry: this compound is used in the development of advanced materials, including polymers and dyes
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydro-quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler analog with a similar core structure but lacking the phenyl group.
Isoquinoline: Another heterocyclic compound with a different ring fusion pattern.
Tetrahydroisoquinoline: A closely related compound with a similar tetrahydro structure but different substitution patterns
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
4-phenyl-2,3-dihydro-1H-quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-12(7-3-1)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRZXNRCPQLBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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